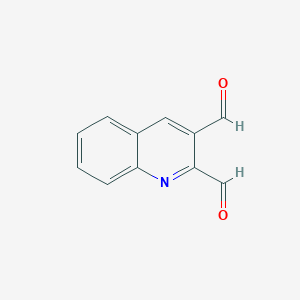

Quinoline-2,3-dicarbaldehyde

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

10222-53-4 |

|---|---|

Molecular Formula |

C11H7NO2 |

Molecular Weight |

185.18 g/mol |

IUPAC Name |

quinoline-2,3-dicarbaldehyde |

InChI |

InChI=1S/C11H7NO2/c13-6-9-5-8-3-1-2-4-10(8)12-11(9)7-14/h1-7H |

InChI Key |

GITWZYLXJRXONX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=N2)C=O)C=O |

Origin of Product |

United States |

Reactivity and Derivatization Chemistry of Quinoline 2,3 Dicarbaldehyde

Amination Reactions and Fluorescent Isoindole Formation

The reaction of Quinoline-2,3-dicarbaldehyde with primary amines is a cornerstone of its chemical utility, leading to the formation of highly fluorescent isoindole derivatives. This fluorogenic property makes QDA and its analogs powerful reagents for the sensitive detection of primary amines in various analytical applications.

Reaction with Primary Amines for Fluorogenic Conjugates

This compound and its derivatives, such as 3-(2-furoyl)quinoline-2-carbaldehyde (FQCA) and 3-(4-carboxybenzoyl)quinoline-2-carboxaldehyde (CBQCA), are non-fluorescent on their own but react with primary amines to yield intensely fluorescent isoindole products. nih.govwikipedia.orgthermofisher.com This reaction is a key principle in derivatization chemistry, enabling the ultrasensitive detection of primary amines, including those found in amino acids, peptides, and glycoproteins. nih.govthermofisher.comthermofisher.comcolab.ws The resulting fluorescent conjugates can be analyzed using techniques like liquid chromatography and capillary electrophoresis with laser-induced fluorescence detection, achieving detection limits in the attomole (10⁻¹⁸ mol) range. nih.govcolab.ws

The reaction is advantageous due to the high sensitivity, visible-wavelength excitation of the products, and minimal background fluorescence. thermofisher.comthermofisher.com This makes these reagents suitable for a wide range of research, clinical, and forensic applications. thermofisher.com

Table 1: Examples of this compound Analogs as Fluorogenic Reagents

| Reagent | Abbreviation | Application | Detection Method |

| 3-(2-Furoyl)quinoline-2-carbaldehyde | FQCA | Analysis of primary amines and amino acids | Liquid Chromatography with Laser-Induced Fluorescence Detection |

| 3-(4-Carboxybenzoyl)quinoline-2-carboxaldehyde | CBQCA | Ultrasensitive determination of primary amines, peptides | Capillary Electrophoresis with Laser-Induced Fluorescence Detection |

Mechanistic Aspects of Isoindole Ring Closure

The formation of the fluorescent isoindole from the reaction of QDA with a primary amine involves a multi-step process. The initial step is the rapid reaction of the primary amine with one of the aldehyde groups on the quinoline (B57606) ring to form a Schiff base. This is followed by an intramolecular cyclization where the nitrogen of the newly formed imine attacks the second aldehyde group. Subsequent dehydration leads to the formation of the stable, aromatic, and highly fluorescent isoindole ring system. The entire process results in the incorporation of the primary amine into the newly formed heterocyclic structure.

Influence of Nucleophilic Co-reagents (e.g., Cyanide, Thiol) on Derivatization

The derivatization reaction of QDA and its analogs with primary amines is often carried out in the presence of a nucleophilic co-reagent, most commonly cyanide ions (from KCN or NaCN) or a thiol (like 2-mercaptoethanol). wikipedia.orgthermofisher.com These co-reagents play a crucial role in the reaction mechanism and the properties of the final fluorescent product.

In the presence of cyanide, the reaction with a primary amine leads to the formation of a highly stable N-substituted 1-cyanobenz[f]isoindole (CBI) derivative. nih.govacs.org The cyanide ion attacks one of the aldehyde groups, facilitating the subsequent reaction with the primary amine and the final cyclization to the isoindole. The resulting CBI adducts are known for their enhanced fluorescence stability compared to derivatives formed with thiols. nih.gov The use of cyanide as a co-reagent has been shown to provide superior sensitivity in some cases, with detection of glycine (B1666218) being 50-fold more sensitive with naphthalene-2,3-dicarboxaldehyde (an analog of QDA) and cyanide compared to o-phthaldialdehyde and 2-mercaptoethanol (B42355). thermofisher.com

Thiols, such as 2-mercaptoethanol or 3-mercaptopropionic acid, can also act as co-reagents. thermofisher.com They react with one of the aldehyde groups to form a thioacetal, which then facilitates the reaction with the primary amine and subsequent cyclization. While effective, the resulting isoindole derivatives may exhibit less stability compared to their cyanobenz[f]isoindole counterparts. thermofisher.com

The choice and concentration of the nucleophilic co-reagent can significantly impact the reaction rate and the fluorescence intensity of the final product. thermofisher.com For instance, high concentrations of cyanide can sometimes lead to decreased fluorescence intensity of the conjugates. thermofisher.com

Cyclocondensation Reactions

The dicarbonyl functionality of this compound provides a versatile platform for a variety of cyclocondensation reactions, enabling the synthesis of a wide range of fused heterocyclic ring systems. These reactions are fundamental in constructing complex molecular architectures with potential applications in medicinal chemistry and materials science.

Formation of Heterocyclic Rings via QDA Functionalities (e.g., Schiff Bases, Pyrazolines)

The two aldehyde groups of QDA can react with various dinucleophiles to construct new heterocyclic rings. A prominent example is the reaction with hydrazine (B178648) hydrate, which leads to the formation of 1H-pyrazolo[3,4-b]quinolin-3-amine through a cyclocondensation reaction. nih.gov The resulting pyrazoloquinoline can then be further functionalized. For instance, it can react with aldehydes to form Schiff bases or with isocyanates to yield carbamoyl-benzamides. nih.gov

The aldehyde groups can also participate in Wittig reactions. For example, 4-chloroquinoline-3-carbaldehydes, which are structurally related to QDA, react with phosphorus ylides to produce styrylquinoline derivatives. mdpi.com Furthermore, the reaction of 4-chloro-2-phenyl-2H-chromene-3-carbaldehyde with anilines can lead to the formation of 6-aryl-6H-chromeno[3,4-c]quinolines via an imine intermediate followed by cyclization. mdpi.com These reactions highlight the utility of the dialdehyde (B1249045) functionality in creating diverse and complex heterocyclic scaffolds.

Table 2: Examples of Heterocyclic Rings Formed from Quinoline-dicarbaldehyde Derivatives

| Reactant(s) | Resulting Heterocycle | Reaction Type |

| This compound + Hydrazine Hydrate | 1H-Pyrazolo[3,4-b]quinolin-3-amine | Cyclocondensation |

| 4-Chloroquinoline-3-carbaldehydes + Phosphorus Ylides | (E)-2-Aryl-4-chloro-3-styrylquinoline-1(2H)-carbaldehydes | Wittig Reaction |

| 4-Chloro-2-phenyl-2H-chromene-3-carbaldehyde + Anilines | 6-Aryl-6H-chromeno[3,4-c]quinolines | Imine formation followed by cyclization |

Intramolecular Cyclization Pathways of QDA Derivatives

Derivatives of this compound can undergo intramolecular cyclization reactions to form more complex, often polycyclic, systems. While direct examples starting from QDA are less common in the provided context, the principles can be inferred from related quinoline structures. For instance, heating 2-(2-acetylphenyl)isoindoline-1,3-dione in the presence of a base can lead to an intramolecular cyclization to produce 2-(4-oxo-1,4-dihydro-quinolin-2-yl)benzoic acid, which can be further cyclized to a tetracyclic isoindolo[2,1-a]quinoline-5,11-dione. rsc.org

Another relevant example involves the intramolecular cyclization of enaminone intermediates. Treatment of 2-(2-acetylphenyl)-1H-isoindole-1,3(2H)-dione with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) results in the formation of an enaminone, which then undergoes intramolecular cyclization and subsequent elimination to furnish a tetracyclic isoindolo[2,1-a]quinoline-5,11-dione. rsc.org These examples demonstrate the propensity of suitably substituted quinoline derivatives to undergo intramolecular ring-closing reactions, a pathway that could be exploited with derivatives of QDA to synthesize novel fused heterocyclic systems. The reaction of 2-aryl-quinoline-3-carbaldehyde derivatives with tert-butyl hydroperoxide can also lead to tetracyclic indeno[1,2-b]quinolin-11-ones via an intramolecular C-H functionalization/C-C bond formation. rsc.org

Other Selective Transformations of Aldehyde Groups within the Quinoline Framework

The presence of two aldehyde groups on the quinoline framework in this compound and its derivatives opens up a range of possibilities for selective chemical transformations. The differential reactivity of the aldehyde groups, influenced by their position on the quinoline ring and the electronic effects of other substituents, allows for controlled derivatization. Research has explored several selective reactions, primarily focusing on creating novel heterocyclic systems and functional molecules for various applications.

One significant area of investigation involves the selective reaction of one aldehyde group while the other remains intact or reacts subsequently. This is exemplified in the Wittig reaction of 2-aryl-4-chloro-1,2-dihydroquinoline-1,3-dicarbaldehydes, which are structurally related to the parent dicarbaldehyde. nih.gov In these reactions, the aldehyde at the C-3 position is selectively targeted by phosphorus ylides to form new (E)-2-aryl-4-chloro-3-styrylquinoline-1(2H)-carbaldehydes. nih.gov The reactivity is dependent on both the specific quinoline-dicarbaldehyde derivative and the nature of the ylide used. nih.gov For instance, ylides with electron-donating groups have been shown to react more readily. nih.gov The reaction conditions, such as the choice of base and solvent, also play a crucial role in determining the outcome and yield of the transformation. nih.gov

Another important transformation of the aldehyde groups within the quinoline scaffold is their reaction with primary amines. This is particularly relevant for the development of fluorescent labeling reagents used in bioanalytical chemistry. thermofisher.comthermofisher.comactivemotif.jp Compounds structurally similar to this compound, such as 3-(4-carboxybenzoyl)quinoline-2-carboxaldehyde (ATTO-TAG CBQCA) and 3-(2-furoyl)quinoline-2-carboxaldehyde (B152673) (ATTO-TAG FQ), react specifically with primary amines to yield highly fluorescent conjugates. thermofisher.comthermofisher.com These reactions are typically carried out in the presence of a nucleophile like cyanide, which facilitates the formation of a stable isoindole derivative. thermofisher.com The resulting fluorescent products can be detected with extremely high sensitivity, making these reagents valuable for the analysis of amino acids, peptides, and other primary amine-containing biomolecules by methods like capillary electrophoresis and HPLC. thermofisher.comthermofisher.com This highlights the potential of the aldehyde function at the C-2 position of the quinoline ring for creating sensitive analytical tools.

The formation of Schiff bases is another fundamental reaction of aldehydes that has been utilized within the quinoline system. For example, various quinoline-5-carbaldehydes and quinoline-7-carbaldehydes have been reacted with amines like 2,6-diisopropylbenzenamine to efficiently synthesize Schiff base derivatives. mdpi.com This type of condensation reaction demonstrates the utility of quinoline aldehydes in building larger, more complex molecular architectures.

Table 1: Selective Wittig Reaction of 2-Aryl-4-chloro-1,2-dihydroquinoline-1,3-dicarbaldehydes nih.gov

This table summarizes the reaction of various quinoline-dicarbaldehyde derivatives with different phosphonium (B103445) salt-derived ylides to yield 3-styrylquinolines. The data illustrates the influence of substituents on the reactivity and outcome of the transformation.

| Aldehyde Reactant | Phosphonium Salt | Product | Yield (%) |

| 2-(4-Methoxyphenyl)-4-chloro-1,2-dihydroquinoline-1,3-dicarbaldehyde | Benzyltriphenylphosphonium chloride | (E)-4-Chloro-1-formyl-2-(4-methoxyphenyl)-3-styryl-1,2-dihydroquinoline | 40 |

| 2-(4-Methoxyphenyl)-4-chloro-1,2-dihydroquinoline-1,3-dicarbaldehyde | 4-Methoxybenzyltriphenylphosphonium chloride | (E)-4-Chloro-1-formyl-3-(4-methoxystyryl)-2-(4-methoxyphenyl)-1,2-dihydroquinoline | 50 |

| 2-(4-Methoxyphenyl)-4-chloro-1,2-dihydroquinoline-1,3-dicarbaldehyde | 4-Nitrobenzyltriphenylphosphonium bromide | (E)-4-Chloro-1-formyl-2-(4-methoxyphenyl)-3-(4-nitrostyryl)-1,2-dihydroquinoline | 62 |

| 2-(4-Chlorophenyl)-4-chloro-1,2-dihydroquinoline-1,3-dicarbaldehyde | Benzyltriphenylphosphonium chloride | (E)-4-Chloro-2-(4-chlorophenyl)-1-formyl-3-styryl-1,2-dihydroquinoline | 35 |

| 2-(4-Chlorophenyl)-4-chloro-1,2-dihydroquinoline-1,3-dicarbaldehyde | 4-Nitrobenzyltriphenylphosphonium bromide | (E)-4-Chloro-2-(4-chlorophenyl)-1-formyl-3-(4-nitrostyryl)-1,2-dihydroquinoline | 58 |

Advanced Spectroscopic Characterization and Structural Analysis of Quinoline 2,3 Dicarbaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of quinoline-2,3-dicarbaldehyde and its derivatives, providing detailed information about the chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom.

In the ¹H NMR spectra of derivatives like 2-aryl-4-chloro-1,2-dihydroquinoline-1,3-dicarbaldehydes, the formyl protons (CHO) give rise to characteristic signals appearing as singlets in the downfield region of δ 10.30–10.33 ppm. mdpi.com Another key singlet for these dihydroquinoline derivatives is observed for the N-formyl proton (NCHO) around δ 8.69-8.72 ppm. mdpi.com The protons on the quinoline (B57606) and aryl rings resonate in the aromatic region, typically between δ 7.00 and 8.10 ppm, with their multiplicity and coupling constants providing information on their relative positions. mdpi.com

The ¹³C NMR spectra are equally informative. The carbonyl carbons of the aldehyde groups are highly deshielded, resonating at approximately δ 187.6–187.8 ppm for the C3-CHO group in dihydroquinoline derivatives. mdpi.com The carbon of the N-formyl group appears around δ 160.6 ppm. mdpi.com The remaining sp² carbons of the quinoline and aryl rings produce signals within the δ 114-148 ppm range. mdpi.com For instance, in a 4-chloro-2-(4-nitrophenyl)-1,2-dihydroquinoline-1,3-dicarbaldehyde derivative, the carbon attached to the nitro group (C-4') resonates at δ 147.8 ppm, while the carbon bearing the chlorine atom (C-4) is found at δ 144.0 ppm. mdpi.com

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| 3-CHO | ~10.32 (s) | ~187.8 |

| 1-NCHO | ~8.70 (s) | ~160.6 |

| H-2 | ~6.94 (s) | ~50.6 |

| H-5 | ~8.00 (d) | ~127.7 |

| H-6 | ~7.36 (t) | ~126.0 |

| H-7 | ~7.49 (t) | ~133.4 |

| H-8 | ~7.15 (m) | ~118.4 |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational techniques used to identify the functional groups within a molecule. For this compound and its derivatives, these methods are crucial for confirming the presence of aldehyde groups and the quinoline core.

The IR spectrum of a quinoline aldehyde is characterized by a strong absorption band for the carbonyl (C=O) stretching vibration, typically found in the 1680-1700 cm⁻¹ region. google.com The aldehyde C-H stretch usually appears as one or two distinct, weaker bands around 2720 cm⁻¹ and 2820 cm⁻¹. nist.gov The aromatic C=C and C=N stretching vibrations of the quinoline ring system give rise to a series of absorptions in the 1400–1600 cm⁻¹ range. google.com For derivatives like Schiff bases, IR spectroscopy provides clear evidence of reaction completion through the disappearance of the aldehyde C=O stretch and the emergence of a new imine (C=N) stretching band. nih.gov

Raman spectroscopy is also used to study these compounds. In materials like graphene hydrogels modified with quinoline-2,3-dicarboxylic acid (a close derivative), characteristic peaks for the quinoline C-N bond are observed around 1457 cm⁻¹. acs.org The Raman spectra of such composites are often dominated by the D and G bands of the carbon material, which can be used to assess structural integrity. acs.org

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aldehyde C-H Stretch | ~2820, ~2720 | Weak-Medium |

| Carbonyl (C=O) Stretch | ~1680-1700 | Strong |

| Aromatic C=C/C=N Stretch | 1400-1600 | Medium-Strong |

| Quinoline C-N Stretch | ~1457 | Medium |

Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Emission Spectroscopy

UV-Visible (UV-Vis) absorption and fluorescence emission spectroscopy probe the electronic transitions in molecules, providing insights into their conjugation and photophysical properties. While this compound itself is not strongly fluorescent, its derivatives are often designed for fluorescence applications. thermofisher.com

Aromatic dialdehydes like naphthalene-2,3-dicarboxaldehyde (NDA), an analogue of this compound, are typically non-fluorescent until they react with a primary amine in the presence of a nucleophile like cyanide. thermofisher.comthermofisher.com This reaction forms a highly fluorescent isoindole derivative. thermofisher.com Similarly, derivatives such as 3-(2-furoyl)quinoline-2-carboxaldehyde (B152673) (FQ) are powerful fluorogenic reagents. sigmaaldrich.com FQ itself is non-fluorescent, which minimizes background signal, but upon reaction with primary amines (like those in amino acids or proteins), it forms a product with strong fluorescence, exhibiting an excitation maximum around 480-486 nm and an emission maximum near 600 nm. sigmaaldrich.com This property enables highly sensitive detection of biomolecules.

The development of novel gelators combining quinoline and naphthalene (B1677914) moieties has led to supramolecular gels that exhibit bright yellow fluorescence under UV light. nih.gov These materials can act as fluorescent sensors, showing a "turn-off" response upon binding with metal ions like Fe³⁺ and Cu²⁺. nih.gov The photoluminescence properties of quinoline derivatives are highly tunable based on the substituents on the quinoline ring. researchgate.net

| Compound | Condition | Excitation λmax (nm) | Emission λmax (nm) |

|---|---|---|---|

| 3-(2-Furoyl)quinoline-2-carboxaldehyde (FQ) | Unreacted | - | Non-fluorescent |

| FQ-glycine derivative | pH 9.0 | ~486 | ~600 |

| Quinoline-naphthalene gel (OQN) | in DMF | N/A | Bright Yellow |

Mass Spectrometry (MS and HRMS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight of a compound, while high-resolution mass spectrometry (HRMS) provides the exact mass, allowing for the determination of its elemental formula. nih.gov

For this compound, the molecular formula is C₁₁H₇NO₂, corresponding to a monoisotopic mass of 185.0477 g/mol . guidechem.com In a mass spectrum, the molecular ion peak (M⁺ or [M+H]⁺) would be observed at m/z 185 or 186, respectively. Fragmentation analysis would likely show the loss of one or both formyl groups (CHO, 29 Da) or carbon monoxide (CO, 28 Da).

HRMS is critical for confirming the identity of newly synthesized derivatives. For example, in the synthesis of various quinoline-2,4-dicarboxylic acid esters, HRMS (ESI-TOF) was used to confirm the calculated mass to four decimal places, providing unambiguous structural verification. rsc.org Similarly, for 4-chloro-1,2-dihydroquinoline-1,3-dicarbaldehyde derivatives, electrospray ionization (ESI⁺) mass spectrometry shows the sodium adduct ([M+Na]⁺) as a prominent peak, confirming the molecular weight of the product. mdpi.com

| Technique | Information | Expected Value for C₁₁H₇NO₂ |

|---|---|---|

| MS | Molecular Weight | 185.17 g/mol |

| HRMS | Exact Mass [M]⁺ | 185.0477 |

| HRMS | Exact Mass [M+H]⁺ | 186.0550 |

| MS/MS | Potential Fragments | [M-CHO]⁺, [M-CO]⁺ |

Single-Crystal X-ray Diffraction for Solid-State Structural Determination

Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms, bond lengths, bond angles, and intermolecular interactions in the solid state.

For more complex derivatives, this technique is invaluable. The crystal structure of a novel quinoline dicarbamic acid derivative (C₁₈H₂₁N₃O₇) was determined to be in the monoclinic P2₁/c space group, with the structure stabilized by C-H···O hydrogen bonds and van der Waals interactions. chemmethod.com In coordination polymers formed between Co(II) or Mn(II) and quinoline-2,3-dicarboxylic acid, X-ray diffraction revealed 2D network structures that are further extended into 3D stacks through hydrogen bonding and π-π stacking interactions. ingentaconnect.com This level of detail is crucial for understanding how molecules pack in the solid state, which influences their material properties.

| Parameter | Description | Example Value (for Quinoline-2-carbaldehyde) |

|---|---|---|

| Formula | Molecular Formula | C₁₀H₇NO |

| Crystal System | Fundamental crystal classification | Monoclinic |

| Space Group | Symmetry of the unit cell | P2₁/n |

| a, b, c (Å) | Unit cell dimensions | a = 7.0639, b = 21.564, c = 10.698 |

| β (°) | Unit cell angle | 107.884 |

| Z | Molecules per unit cell | 8 |

Computational and Theoretical Investigations of Quinoline 2,3 Dicarbaldehyde Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and properties of molecular systems, including quinoline-2,3-dicarbaldehyde. scispace.comscirp.org DFT methods are employed to calculate various molecular properties by focusing on the electron density rather than the complex many-electron wavefunction. scispace.com

Electronic Structure Analysis and Frontier Molecular Orbital (FMO) Properties

The electronic structure of quinoline (B57606) derivatives is a key determinant of their chemical reactivity and physical properties. nih.gov DFT calculations are frequently used to determine the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netlibretexts.org The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and reactivity; a smaller gap generally indicates higher reactivity. nih.govresearchgate.net

For instance, in studies of related quinoline systems, the introduction of electron-donating groups has been shown to decrease the HOMO-LUMO energy gap, thereby increasing the molecule's reactivity. nih.gov The HOMO is associated with the ability to donate electrons, while the LUMO represents the ability to accept electrons. libretexts.org Analysis of these frontier orbitals helps in predicting the sites susceptible to electrophilic and nucleophilic attack.

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| 6t | - | - | 3.640 |

| 6v | - | - | 3.402 |

| 6s | - | - | 3.809 |

| 6f | - | - | 3.696 |

| 6ao | - | - | 3.610 |

| 6ap | - | - | 3.474 |

| 6aq | - | - | 3.761 |

| 6aw | - | - | 3.395 |

Prediction of Spectroscopic Properties (e.g., UV-Vis, Fluorescence)

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for predicting the electronic absorption spectra (UV-Vis) of molecules. mdpi.comfaccts.dersc.org This approach calculates the energies of electronic excited states and the probabilities of transitions between them. faccts.de By simulating the UV-Vis spectra, researchers can assign the observed absorption bands to specific electronic transitions, such as π → π* or n → π*. rsc.org

For example, TD-DFT calculations have been successfully employed to correlate theoretical and experimental UV-Vis data for various quinoline derivatives, providing insights into intramolecular charge transfer phenomena. rsc.org The choice of functional, such as B3LYP or CAM-B3LYP, and basis set is crucial for obtaining accurate predictions that align with experimental observations. mdpi.com Computational methods have also been developed to predict fluorescence spectra, which involves optimizing the molecule's geometry in an excited state. marshall.eduresearchgate.net

| Compound | Theoretical λmax (nm) | Experimental λmax (nm) | Error (%) |

|---|---|---|---|

| 3-O-methylquercetin | 361.77 | 358 | 1 |

| Gallic acid | 284.74 | 290 | 1.8 |

| Aloin | 371.79 | 353 | 5 |

Elucidation of Reaction Mechanisms and Transition State Geometries

DFT calculations are instrumental in elucidating reaction mechanisms by identifying and characterizing transition state (TS) structures. nih.govmdpi.com The transition state is a critical point on the potential energy surface that connects reactants and products, and its geometry and energy determine the reaction's activation barrier. rsc.orgnih.gov

Computational studies on reactions involving quinoline derivatives have utilized DFT to rationalize stereoselectivity and reactivity. nih.govmdpi.com For instance, in Wittig reactions of quinoline-3-carbaldehydes, DFT analysis of the transition states helped to explain the observed E/Z isomer selectivity. nih.govmdpi.com By tracing the reaction path using methods like Intrinsic Reaction Coordinate (IRC) calculations, the entire energy profile of a reaction can be mapped out. beilstein-journals.org Recent advancements in machine learning combined with DFT are also accelerating the prediction of transition state geometries. chemrxiv.org

Quantum Chemical Modeling of Ligand-Receptor Interactions

Quantum chemical modeling plays a crucial role in understanding the interactions between small molecules like this compound and biological receptors, which is fundamental in drug design. nih.govnih.gov Molecular docking is a common technique used to predict the binding mode and affinity of a ligand to a receptor's active site. nih.govnih.gov

These studies often employ a combination of molecular mechanics and quantum mechanics (QM/MM) to provide a detailed picture of the interactions, such as hydrogen bonding and π-π stacking, that stabilize the ligand-receptor complex. acs.org For example, docking studies on quinoline derivatives have been used to evaluate their potential as anti-tubercular agents by modeling their interaction with the DNA gyrase enzyme. nih.govnih.gov The binding energy calculated from these models can provide a quantitative measure of the ligand's potential efficacy. nih.gov

Advanced Computational Techniques for Conformational and Tautomeric Studies

The biological activity and chemical reactivity of a molecule are often dependent on its three-dimensional shape (conformation) and the potential existence of different structural isomers (tautomers). Advanced computational techniques are employed to explore the conformational landscape and study tautomeric equilibria.

Conformational analysis of flexible molecules, including those with quinoline scaffolds, can be performed using various algorithms to identify low-energy conformers. nih.gov For quinoline derivatives, tautomerism, such as the keto-enol equilibrium in quinolin-4-ones, has been investigated using DFT. scirp.orggrafiati.com These studies calculate the relative stabilities of different tautomers in various environments (gas phase or solution) and can explain experimental observations, such as the outcomes of synthetic reactions. scirp.orggrafiati.com The presence of specific tautomers can significantly impact a molecule's properties and biological interactions. grafiati.com

Applications of Quinoline 2,3 Dicarbaldehyde in Advanced Analytical and Materials Science Research

Development of Fluorescent Probes and Chemosensors

The inherent fluorescence of the quinoline (B57606) nucleus, combined with the ability of the adjacent aldehyde groups to react with or coordinate to specific analytes, forms the basis for their application as chemosensors. These sensors operate by transducing a molecular recognition event into a measurable optical signal, such as a change in fluorescence intensity or wavelength.

Quinoline-based probes have been extensively developed for the detection of a wide array of metal cations and other inorganic species. researchgate.netderpharmachemica.com Quinoline-2,3-dicarbaldehyde (QDA) itself has been utilized as a novel and stable fluorescent reagent for the detection of ammonium (B1175870) (NH₄⁺) in natural water. researchgate.netrsc.orgresearchgate.net The reaction of QDA with ammonium, in the presence of sulfite (B76179) (SO₃²⁻) and calcium (Ca²⁺) ions, forms a new fluorescent product with excitation and emission maxima at 429 nm and 518 nm, respectively. rsc.org This method offers a limit of detection of 0.065 µmol L⁻¹ and demonstrates good reagent stability. rsc.org

Derivatives of quinoline have been engineered to selectively detect toxic heavy metal ions like palladium(II) and mercury(II). For instance, a quinoline-benzimidazole conjugate (QBM) was designed for the selective detection of Pd²⁺ in aqueous solutions, exhibiting a detection limit of 0.26 µmol L⁻¹. nih.gov Another quinoline-based sensor showed a detection limit for Pd²⁺ as low as 0.089 µM. researchgate.net Similarly, a sensor integrating a quinoline–benzothiazole group with a rhodamine unit was constructed for the sensitive and selective detection of Hg²⁺, with a detection limit of 0.2 µM. researchgate.net These examples highlight the tunability of the quinoline scaffold for recognizing specific inorganic ions.

The change in fluorescence upon ion binding can manifest as either an increase ("turn-on") or a decrease ("turn-off") in emission intensity. researchgate.net These phenomena are governed by several photophysical mechanisms.

Fluorescence Turn-Off: This is often attributed to mechanisms like Photoinduced Electron Transfer (PET) or heavy atom effects. In a PET-based "turn-off" sensor, the fluorophore's excited state is quenched by electron transfer from a receptor unit. Upon binding a cation, the electron-donating ability of the receptor can be enhanced, leading to more efficient quenching. Alternatively, for paramagnetic ions like Cu²⁺ or Fe³⁺, or heavy ions like Pd²⁺ and Hg²⁺, fluorescence quenching can occur due to enhanced intersystem crossing, which populates the non-emissive triplet state. nih.govacs.orgresearchgate.net For example, the fluorescence quenching of a quinoline-benzimidazole sensor (QBM) by Pd²⁺ was predicted to be caused by an electron transfer process towards the bound metal ion. researchgate.net Similarly, the quenching of quinoline-based sensors by Cu²⁺ and Fe³⁺ is a commonly observed "turn-off" mechanism. nih.govacs.orgrsc.orgrsc.org

Fluorescence Turn-On: A "turn-on" response is frequently engineered by inhibiting a pre-existing quenching pathway. researchgate.net A common strategy involves designing a molecule where PET from a donor (the ion-binding site) to the quinoline fluorophore quenches the fluorescence in the free state. When a target ion binds to the donor, the energy of the donor's frontier orbital is lowered, making the PET process energetically unfavorable and thereby "turning on" the fluorescence. nih.govnih.gov Another important mechanism is Chelation-Enhanced Fluorescence (CHEF), where the binding of a metal ion restricts intramolecular rotation or vibration within the sensor molecule. researchgate.net This rigidity reduces non-radiative decay pathways, leading to a significant increase in fluorescence quantum yield. researchgate.net For instance, a quinoline-based probe for Al³⁺ was shown to operate via a synergistic effect of inhibiting PET and promoting Intramolecular Charge Transfer (ICT). nih.gov

Achieving high selectivity for a target ion in a complex mixture and reaching low detection limits are paramount for practical applications. Researchers employ several strategies to enhance these performance metrics.

Receptor Design: The core strategy lies in designing a binding site (receptor) that has a specific chemical affinity for the target ion, based on principles like Hard and Soft Acids and Bases (HSAB). For example, to detect soft metal ions like Pd²⁺ or Hg²⁺, the receptor is often designed with soft donor atoms like sulfur or nitrogen. nih.govnih.govacs.org Introducing specific functional groups, such as a quinoline-benzimidazole conjugate, has proven effective for creating a selective binding pocket for Pd²⁺. nih.gov

Structural Modification: Modifying the quinoline scaffold itself can enhance sensing properties. Introducing N-containing groups can improve the coordination ability with metal ions. mdpi.com To prevent non-specific interactions, protecting groups like trifluoroacetyl can be used on other reactive sites, such as amino groups, to ensure that detection proceeds smoothly at the intended binding site. mdpi.com Furthermore, creating a more rigid molecular structure, for example by using a cyclohexanediamine (B8721093) skeleton instead of a more flexible ethylenediamine (B42938) linker, can restrict conformation upon metal binding. This leads to enhanced fluorescence intensity and stronger metal binding affinity, as demonstrated in sensors for zinc. rsc.org

Leveraging Supramolecular Chemistry: Incorporating the quinoline derivative into a supramolecular structure, such as a gel, can create a pre-organized environment for ion binding. A gelator combining quinoline and naphthalene (B1677914) units was shown to self-assemble into a stable supramolecular gel that exhibited "turn-off" fluorescence sensing for Fe³⁺ and Cu²⁺ with very low detection limits (7.58 x 10⁻⁸ M and 1.51 x 10⁻⁸ M, respectively). nih.gov

Beyond ion sensing, this compound and its analogues are powerful derivatization reagents. thermofisher.comthermofisher.com They react with primary amines, which are often non-fluorescent and difficult to detect at low concentrations, to form highly fluorescent and stable isoindole derivatives. colab.wsnih.gov This pre-analysis chemical modification, or tagging, allows for the highly sensitive detection of amino acids, peptides, and biogenic amines using fluorescence-based analytical techniques. colab.wsnih.gov Analogues such as 3-(2-furoyl)quinoline-2-carboxaldehyde (B152673) (FQ) and 3-(4-carboxybenzoyl)quinoline-2-carboxaldehyde (CBQCA) have been specifically developed for this purpose. thermofisher.comcolab.wsnih.gov

Pre-column derivatization with quinoline-based reagents is a well-established strategy in HPLC for the analysis of primary amines. nih.gov The reaction converts the target amines into fluorescent products that can be easily separated on a reversed-phase column (e.g., C18) and detected with high sensitivity using a fluorescence detector. nih.govnih.gov For example, a method using 3-(4-chlorobenzoyl)-quinoline-2-carboxaldehyde as a novel fluorogenic reagent was developed for the isocratic HPLC determination of six different biogenic amines in food samples. nih.gov The method achieved a low limit of detection (2.5 nM) with fluorescence detection at an excitation/emission of 480/545 nm. nih.gov Similarly, FQ has been characterized as a fluorogenic reagent for the HPLC analysis of primary amines, enabling detection via laser-induced fluorescence. nih.gov

Capillary electrophoresis, known for its high separation efficiency and minimal sample consumption, benefits immensely from fluorescent derivatization, especially when coupled with laser-induced fluorescence (LIF) detection. nih.govuq.edu.au Quinoline-based reagents like FQ and CBQCA are ideal for this application due to the high fluorescence quantum yield of their amine adducts. colab.wsnih.govresearchgate.net These reagents enable the detection of amino acids and peptides at extremely low levels, often in the attomole (10⁻¹⁸ mol) range. colab.ws

Derivatization can be performed pre-capillary or, in some cases, on-capillary, where the sample and reagent are mixed directly within the capillary. nih.govnih.gov An on-capillary derivatization method using FQ was developed for the analysis of free amino acids, achieving detection limits ranging from 23 nM to 50 nM. nih.gov Micellar electrokinetic capillary chromatography (MEKC), a mode of CE, has been used to separate biogenic amines derivatized with FQ, reaching detection limits as low as 5 x 10⁻¹⁰ mol L⁻¹. nih.gov The use of these reagents in CE-LIF provides a rapid and highly sensitive method for analyzing amino acids and other primary amines in complex biological and pharmaceutical samples. nih.govscispace.comwichita.edu

Derivatization Reagents for Amine Analysis in Complex Matrices

Methodologies for Ultrasensitive Detection

This compound derivatives have been instrumental in the development of methodologies for the ultrasensitive detection of primary amines. thermofisher.comthermofisher.com A key derivative, 3-(4-carboxybenzoyl)quinoline-2-carboxaldehyde (CBQCA), is a highly effective fluorogenic reagent. thermofisher.comnih.gov This method is based on the reaction of CBQCA with primary amines, such as those in amino acids and peptides, in the presence of cyanide to form intensely fluorescent isoindole derivatives. nih.govcolab.ws

The resulting fluorescent products can be separated and quantified using high-performance capillary electrophoresis (HPCE) coupled with laser-induced fluorescence (LIF) detection. nih.govcolab.ws This combination of specific derivatization and advanced separation and detection technology allows for exceptionally low detection limits. nih.gov Researchers have successfully employed this technique to analyze amino acids and peptides from both standard solutions and biological samples. nih.gov The high sensitivity of this method pushes the limits of detection into the low attomole (10⁻¹⁸ mol) range, enabling the analysis of minute samples, such as the amino acid profile of a single cell. thermofisher.comnih.gov The key advantages of using reagents like CBQCA include minimal background fluorescence and compatibility with visible-wavelength excitation, making them versatile for various research, clinical, and forensic applications. thermofisher.comthermofisher.com

Table 1: Ultrasensitive Detection Using this compound Derivatives

| Derivative | Analyte | Technique | Detection Limit | Source(s) |

|---|

Contributions to Functional Materials Development

Incorporation into Polymeric Systems for Sensing Applications

The structural framework of quinoline dicarbaldehydes is valuable for creating advanced functional materials, particularly polymeric sensors. rasayanjournal.co.in Researchers have successfully fabricated a thermo-responsive gel polymer for the selective detection of mercury ions (Hg²⁺) by incorporating a quinoline-2,4-dicarbaldehyde (B12973022) derivative. rasayanjournal.co.in

The sensing mechanism relies on a "turn-on" fluorescence response. rasayanjournal.co.in The polymer is synthesized through a dithioacetalization reaction between quinoline-2,4-dicarbaldehyde and 2,2′-(Ethylenedioxy)diethanethiol. rasayanjournal.co.in In its polymeric form, the fluorescence of the quinoline moiety is quenched by the dithioacetal group. rasayanjournal.co.in However, Hg²⁺ ions exhibit a strong affinity for the sulfur atoms in the dithioacetal linkage, causing the polymer to break down and release the highly luminescent quinoline-2,4-dicarbaldehyde. rasayanjournal.co.in This process results in a significant increase in fluorescence emission at 418 nm, allowing for the sensitive and selective detection of Hg²⁺ in various samples. rasayanjournal.co.in

Table 2: Polymeric Sensor Based on a Quinoline Dicarbaldehyde Derivative

| Polymer Component | Target Analyte | Sensing Principle | Fluorescence Response | Source(s) |

|---|

Precursors for Coordination Polymers and Metal-Organic Frameworks

This compound serves as a valuable precursor to quinoline-dicarboxylic acids, which are widely used as organic linkers in the synthesis of coordination polymers (CPs) and metal-organic frameworks (MOFs). mdpi.comingentaconnect.com These materials are of great interest due to their diverse structures and potential applications in areas like gas storage, catalysis, and luminescence. mdpi.comresearchgate.net

The corresponding quinoline-dicarboxylate ligands, derived from the oxidation of the dicarbaldehyde, coordinate with various metal ions to form extended crystalline networks. mdpi.comingentaconnect.com For instance, quinoline-2,3-dicarboxylic acid has been used to synthesize two-dimensional (2D) coordination polymers with cobalt (Co(II)) and manganese (Mn(II)). ingentaconnect.com In these structures, the fully deprotonated ligand bridges the metal atoms to create a square-wave 2D network. ingentaconnect.com Similarly, the isomeric quinoline-2,4-dicarboxylate has been employed to construct novel three-dimensional (3D) coordination polymers with lanthanide ions (Ln(III)), such as Nd(III), Eu(III), and Er(III), under hydrothermal conditions. mdpi.com The specific structure of these frameworks can be influenced by factors like the reaction temperature. mdpi.com Furthermore, a zirconium (Zr(IV))-based MOF synthesized from quinoline-2,6-dicarboxylic acid has been shown to be an effective luminescent sensor for detecting 4-nitrophenol (B140041) and Fe³⁺ ions. rsc.org

Components in Hybrid Materials for Energy Storage and Electrochemical Devices

Derivatives of this compound are being explored as active components in hybrid materials for high-performance energy storage devices. acs.org Specifically, quinoline-2,3-dicarboxylic acid (QDC), obtained via oxidation of the dicarbaldehyde, has been successfully modified onto graphene hydrogels (GH) to create a composite electrode material (QDC/GH) for supercapacitors. acs.org

This hybrid material leverages the high conductivity and surface area of the graphene hydrogel substrate and the electrochemical activity of the quinoline derivative. acs.org The QDC molecules anchored on the graphene surface provide additional active sites for reversible Faradaic reactions, significantly enhancing the capacitive properties of the material. acs.org The resulting QDC/GH electrode exhibits an excellent specific capacitance of 512 F g⁻¹ at a current density of 1 A g⁻¹. acs.org An asymmetric supercapacitor device fabricated with this material demonstrates a high energy density of 37.7 Wh kg⁻¹ at a power density of 905 W kg⁻¹ and maintains outstanding cycling stability, with nearly 99% capacitance retention after 10,000 cycles. acs.org This research highlights the potential of using quinoline-based molecules to improve the performance of electrochemical energy storage systems. acs.org

Table 3: Performance of QDC/Graphene Hydrogel Asymmetric Supercapacitor

| Parameter | Value | Conditions | Source(s) |

|---|---|---|---|

| Specific Capacitance | 512 F g⁻¹ | at 1 A g⁻¹ | acs.org |

| Energy Density | 37.7 Wh kg⁻¹ | at 905 W kg⁻¹ power density | acs.org |

Supramolecular Chemistry Involving Quinoline 2,3 Dicarbaldehyde Scaffolds

Design Principles for Self-Assembled Systems Based on QDA

The design of self-assembled systems utilizing the Quinoline-2,3-dicarbaldehyde scaffold is guided by the strategic interplay of covalent and non-covalent forces. The core principles involve leveraging the distinct chemical properties of its two primary domains: the quinoline (B57606) ring and the dicarbaldehyde substituents.

Reactive Aldehyde Groups: The aldehyde functionalities at the 2- and 3-positions are key to forming larger assemblies through dynamic covalent chemistry. A prominent strategy is subcomponent self-assembly, where QDA reacts in situ with amines to form multitopic imine ligands. These ligands can then coordinate with metal ions, acting as templates to direct the formation of discrete, intricate polyhedral structures like coordination cages. The geometry of the final assembly can be controlled by the choice of metal ion and the amine subcomponent. nih.gov The Povarov reaction, a cycloaddition process, can also be utilized to convert imine linkages into stable quinoline structures within a larger framework, demonstrating a post-synthetic modification approach. ucm.es

Hierarchical Assembly: The construction of QDA-based systems often follows a hierarchical process. First, stronger, directional bonds (covalent or coordinative) form a primary structure. Subsequently, weaker, non-directional forces like π-π stacking and van der Waals interactions guide the packing of these primary structures into higher-order, dimensional networks. aps.org This dual approach allows for precise control over the resulting material's structure and function.

Investigation of Non-Covalent Interactions (e.g., Hydrogen Bonding, π-π Stacking)

Non-covalent interactions are fundamental to the structure, stability, and function of supramolecular assemblies derived from quinoline-based scaffolds. While detailed crystallographic studies on QDA itself are limited, extensive research on its close analogue, quinoline-2,3-dicarboxylic acid, and other quinoline derivatives provides deep insight into the governing forces. rsc.orgrsc.orgresearchgate.net

π-π Stacking: The extended aromatic system of the quinoline ring makes it highly susceptible to π-π stacking interactions. These interactions are crucial for stabilizing crystal packing and extending structures into higher dimensions. rsc.org For instance, in metal-organic frameworks constructed from quinoline-2,3-dicarboxylic acid, π-π interactions between the pyridine (B92270) and benzene (B151609) rings of adjacent ligands, with centroid-to-centroid distances around 3.749 Å, significantly enhance the stability of the 3D supramolecular network. researchgate.net These stacking forces are a key tool in crystal engineering to guide the assembly of layered architectures. mdpi.com

Hydrogen Bonding: While QDA lacks strong hydrogen bond donors like the -COOH groups of its dicarboxylic acid precursor, its aldehyde oxygens and quinoline nitrogen can act as hydrogen bond acceptors. Weak C-H···O and C-H···N hydrogen bonds are commonly observed in the crystal structures of related compounds, contributing to the fine-tuning of the molecular packing. acs.org In systems derived from quinoline-2,3-dicarboxylic acid, a rich network of O-H···O and N-H···O hydrogen bonds dictates the formation of dimers and their subsequent connection into three-dimensional architectures. researchgate.net

C-H···π Interactions: These weaker interactions, where a C-H bond acts as a donor to the π-system of the quinoline ring, also play a role in stabilizing supramolecular structures. nih.govrsc.org They provide additional stability and directionality, helping to lock molecules into a defined orientation within the crystal lattice.

The table below summarizes key non-covalent interactions identified in systems based on the closely related quinoline-2,3-dicarboxylic acid scaffold, which are indicative of the potential interactions involving the QDA core.

| Interaction Type | Description | Role in Supramolecular Assembly | Reference |

| π-π Stacking | Attraction between the aromatic quinoline rings of adjacent molecules. | Stabilizes the packing of molecules and extends structures into 2D sheets and 3D networks. | rsc.orgresearchgate.net |

| O-H···O Hydrogen Bonding | Strong, directional interaction between carboxyl groups and coordinated water molecules. | Links molecular units into dimers and chains, forming the primary structure of 0D, 1D, and 2D networks. | rsc.orgresearchgate.net |

| N-H···O Hydrogen Bonding | Occurs when the quinoline nitrogen is protonated, forming a bond with a carboxylate oxygen. | Creates dimeric motifs that serve as building blocks for larger 3D architectures. | researchgate.net |

| C-H···O Hydrogen Bonding | Weak interaction between C-H donors and oxygen acceptors from carboxyl or aldehyde groups. | Fine-tunes the crystal packing and adds to the overall stability of the assembly. | rsc.orgacs.org |

| C-H···π Interactions | A C-H bond interacts with the electron cloud of the quinoline π-system. | Contributes to the formation and stability of 3D supramolecular networks by connecting layers. | nih.govrsc.org |

Sensing Applications of QDA-Based Supramolecular Materials

The reactive aldehyde groups and the inherent fluorescence of the quinoline core make this compound an excellent candidate for developing chemosensors. Its supramolecular assemblies or polymeric derivatives can be designed for the selective detection of various analytes. The sensing mechanism typically involves the interaction of the analyte with the aldehyde groups, which induces a measurable change in the optical properties (e.g., fluorescence) of the system.

A notable application of QDA is as a stable fluorescent probe for the detection of ammonium (B1175870) in natural water. researchgate.net The sensing mechanism involves a reaction between QDA and ammonium, which forms a highly fluorescent product, allowing for quantitative detection. This highlights the utility of QDA in environmental monitoring.

Furthermore, quinoline-based systems have demonstrated broad applicability in ion sensing. A supramolecular gelator incorporating a quinolone and Schiff base moiety was designed for the selective and ratiometric detection of Zn²⁺. mdpi.com In another example, a thermo-responsive polymer created from the related quinoline-2,4-dicarbaldehyde (B12973022) was used for the "turn-on" fluorophoric detection of Hg²⁺ ions. rasayanjournal.co.in The polymer's fluorescence is initially quenched by a dithioacetal group. Upon introduction of Hg²⁺, the dithioacetal is cleaved, regenerating the highly fluorescent dicarbaldehyde and signaling the presence of the ion. rasayanjournal.co.in These examples underscore the potential of QDA-based materials in creating highly selective and sensitive chemical sensors.

The table below summarizes reported sensing applications for QDA and closely related dicarbaldehyde systems.

| Sensor Based On | Analyte Detected | Sensing Principle | Application Area | Reference |

| This compound (QDA) | Ammonium (NH₄⁺) | Reaction with analyte forms a new, highly fluorescent product. | Environmental Water Analysis | researchgate.net |

| This compound (QDA) | Palladium (Pd²⁺) | Used as a fluorescent chemosensor. | Ion Detection | scispace.com |

| Quinoline-2,4-dicarbaldehyde Polymer | Mercury (Hg²⁺) | Analyte-induced degradation of the polymer restores the fluorescence of the quinoline core ("turn-on" sensing). | Ion Detection | rasayanjournal.co.in |

| Quinolone-Schiff Base Gelator | Zinc (Zn²⁺) | Ratiometric fluorescence change upon coordination of the analyte to nitrogen atoms in the quinolone and Schiff base. | Ion Detection | mdpi.com |

Future Research Directions and Emerging Trends in Quinoline 2,3 Dicarbaldehyde Chemistry

Development of More Efficient and Greener Synthetic Pathways for QDA

The development of efficient and environmentally friendly synthetic methods for QDA is crucial for its widespread application. Traditional synthetic routes often involve multiple steps, harsh reaction conditions, and the use of hazardous reagents. Future research is directed towards overcoming these limitations by exploring greener and more efficient synthetic pathways.

One promising approach is the use of microwave-assisted organic synthesis (MAOS) . MAOS can significantly reduce reaction times, improve yields, and often allows for the use of less hazardous solvents. The application of MAOS to the key steps in QDA synthesis, such as the cyclization to form the quinoline (B57606) ring or the oxidation of precursor methyl groups, could lead to more sustainable production processes.

Another area of interest is the development of catalytic methods that utilize more benign and recyclable catalysts. For instance, the replacement of stoichiometric heavy metal oxidants with catalytic systems based on earth-abundant metals or even metal-free catalysts would be a significant advancement. Research into aerobic oxidation reactions, where molecular oxygen is the terminal oxidant, is a particularly attractive green alternative.

Flow chemistry represents another frontier for the synthesis of QDA. Continuous flow reactors offer precise control over reaction parameters, enhanced safety, and the potential for straightforward scaling-up. The development of a continuous flow process for QDA synthesis would not only improve efficiency but also enable on-demand production.

| Synthetic Strategy | Potential Advantages |

| Microwave-Assisted Organic Synthesis (MAOS) | Reduced reaction times, improved yields, use of greener solvents. |

| Catalytic Methods (e.g., aerobic oxidation) | Use of benign and recyclable catalysts, reduced waste. |

| Flow Chemistry | Precise reaction control, enhanced safety, scalability. |

Exploration of Novel Derivatization Reactions and Bio-Conjugation Strategies

The reactivity of the two aldehyde groups in QDA offers a rich platform for a wide range of derivatization reactions. While the condensation with primary amines to form fluorescent isoindoles is well-established, future research is focused on exploring novel derivatization reactions and bioconjugation strategies.

Beyond simple amines, the reaction of QDA with other nucleophiles can lead to a diverse array of heterocyclic systems with unique properties. For example, reactions with hydrazines, hydroxylamines, and active methylene (B1212753) compounds can generate novel scaffolds for applications in medicinal chemistry and materials science.

Bio-conjugation of QDA to biomolecules is a rapidly growing area of interest. The aldehyde groups of QDA can readily react with primary amines on proteins and peptides to form Schiff bases, which can be further stabilized by reduction. activemotif.jp This allows for the fluorescent labeling of biomolecules for various bioanalytical applications. activemotif.jp Emerging bio-orthogonal ligation chemistries, such as the Staudinger ligation and click chemistry , offer more specific and efficient ways to attach QDA to biomolecules. escholarship.orgresearchgate.netresearchgate.net For instance, QDA could be functionalized with an azide (B81097) or alkyne group to participate in copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions. researchgate.net Similarly, the traceless Staudinger ligation provides a method to form a stable amide bond between a phosphine-functionalized QDA and an azide-modified biomolecule. researchgate.netraineslab.com

| Bioconjugation Strategy | Description | Key Features |

| Schiff Base Formation | Reaction of QDA's aldehydes with primary amines on biomolecules. | Simple, well-established, requires reduction for stabilization. activemotif.jp |

| Click Chemistry (e.g., CuAAC) | Cycloaddition reaction between an azide and an alkyne. | High efficiency, bio-orthogonal, requires a functionalized QDA. researchgate.net |

| Staudinger Ligation | Reaction between a phosphine (B1218219) and an azide to form an amide bond. | Bio-orthogonal, can be traceless, versatile for peptide and protein modification. researchgate.netraineslab.com |

| Native Chemical Ligation | Reaction between a C-terminal thioester and an N-terminal cysteine. | Forms a native peptide bond, highly specific. escholarship.orgbiosyntan.de |

Expansion of QDA-Based Fluorescent Probes for Emerging Contaminants and Biomolecules

Emerging contaminants , such as pesticides, pharmaceuticals, and industrial pollutants, pose a significant threat to environmental and human health. mdpi.comresearchgate.netnanobioletters.com There is a growing need for sensitive and selective methods for their detection. QDA can be incorporated into sensor designs for these contaminants. For example, a QDA-based polymer has been developed for the detection of Hg2+ ions. rasayanjournal.co.in The development of QDA derivatives that exhibit selective fluorescence responses to specific classes of pesticides (e.g., neonicotinoids) or pharmaceuticals is a promising research direction. acs.org This could be achieved through the synthesis of molecularly imprinted polymers (MIPs) using QDA-analyte complexes as templates or by designing QDA-based probes that undergo specific chemical reactions with the target contaminant.

The detection of other biologically relevant molecules is also an area of active research. While QDA is known to react with amines, its potential for detecting other functional groups or for the development of enzyme-responsive probes remains largely unexplored. Furthermore, the development of QDA-based probes for metal ions other than mercury, such as palladium, is also gaining attention. researchgate.net

| Target Analyte Class | Potential Sensing Strategy |

| Pesticides (e.g., Dinotefuran) | Molecularly Imprinted Polymers (MIPs) with QDA. acs.org |

| Heavy Metals (e.g., Hg2+, Pd2+) | QDA-functionalized polymers or specific chelation-based probes. researchgate.netrasayanjournal.co.in |

| Pharmaceuticals | Probes based on specific drug-QDA interactions or enzyme-cleavable linkers. |

| Reactive Oxygen Species (ROS) | QDA derivatives that are selectively oxidized by ROS. |

Advanced Materials Engineering Leveraging QDA for Optoelectronic and Catalytic Applications

The unique electronic and photophysical properties of the quinoline ring system make QDA an attractive building block for the synthesis of advanced materials with applications in optoelectronics and catalysis.

In the field of optoelectronics , quinoline derivatives are known for their high thermal and oxidative stability, good film-forming properties, and excellent electron transport capabilities. researchgate.net These properties make them suitable for use in organic light-emitting diodes (OLEDs) and other organic electronic devices. researchgate.netuni-muenchen.deacs.org Future research will focus on the synthesis of QDA-based polymers and dendrimers with tailored photoluminescence and charge-transport properties. The condensation of QDA with various aromatic amines or other functional monomers can lead to the formation of conjugated polymers with tunable band gaps and emission colors. The incorporation of QDA into metal-organic frameworks (MOFs) is another promising avenue for creating materials with novel optoelectronic properties. mdpi.com

In catalysis , the quinoline moiety can act as a ligand for metal catalysts, and the dialdehyde (B1249045) functionality allows for the incorporation of QDA into polymeric supports. For example, polymers containing quinoline-2,3-dicarbaldehyde derivatives have been shown to act as effective ligands in asymmetric catalysis. mdpi.com Research in this area will likely focus on the development of QDA-based chiral ligands for a wider range of catalytic transformations and the synthesis of recyclable catalytic systems by immobilizing QDA-metal complexes on solid supports.

Integration of QDA with Microfluidic and Miniaturized Analytical Platforms

The combination of QDA's fluorescent signaling capabilities with the advantages of microfluidic and lab-on-a-chip technologies offers exciting possibilities for the development of highly sensitive, portable, and automated analytical systems. spectroscopyonline.comelveflow.comchemrxiv.orgmdpi.comfrontiersin.orgmdpi.com

Microfluidic devices enable the precise manipulation of small volumes of liquids, making them ideal for performing chemical reactions and analyses with high efficiency and low reagent consumption. spectroscopyonline.comelveflow.comchemrxiv.orgmdpi.comfrontiersin.orgmdpi.com The integration of QDA-based detection chemistry into microfluidic chips has already been demonstrated for the analysis of ammonium (B1175870) in natural waters. researchgate.net Future research will focus on developing more sophisticated lab-on-a-chip systems that integrate sample preparation, derivatization with QDA, separation, and detection on a single device. oceanbestpractices.orgrsc.org

These miniaturized analytical platforms could be used for a wide range of applications, from environmental monitoring of pollutants to point-of-care diagnostics. For example, a portable microfluidic device incorporating QDA could be used for the rapid on-site detection of contaminants in water or for the analysis of amino acids in biological fluids. The development of 3D-printed microfluidic devices offers a low-cost and flexible approach to fabricating these integrated systems. rsc.org

| Platform | Potential Application | Advantages |

| Microfluidic Chip | On-site environmental monitoring of amines and emerging contaminants. | Portability, low sample/reagent consumption, rapid analysis. spectroscopyonline.comfrontiersin.org |

| Lab-on-a-Chip System | Point-of-care diagnostics for amino acid-related disorders. | Automation, high throughput, integration of multiple analytical steps. elveflow.comoceanbestpractices.org |

| 3D-Printed Microfluidics | Rapid prototyping of custom analytical devices for specific applications. | Low cost, design flexibility, accessibility. rsc.org |

Q & A

Q. What are the primary synthetic routes for Quinoline-2,3-dicarbaldehyde (QDA), and what methodological considerations are critical for its synthesis?

QDA is synthesized via a multi-step pathway starting from 2-chloroquinoline-3-carbaldehyde. Key steps include iodination, protection of aldehyde groups using [1,3]dioxolane, and subsequent deprotection to yield QDA. Critical parameters include:

- Use of p-toluenesulfonic acid (PTSA) as a catalyst in THF at room temperature .

- Solvent selection (DMF for intermediate steps) and reaction time optimization to avoid side products . Methodological rigor involves monitoring reaction progress via TLC and ensuring anhydrous conditions to prevent hydrolysis of intermediates.

Q. How is QDA characterized post-synthesis, and what analytical techniques validate its purity and structure?

Post-synthesis characterization requires:

- Spectroscopic analysis : NMR (¹H/¹³C) to confirm aldehyde functional groups and quinoline backbone integrity.

- Mass spectrometry for molecular weight verification (theoretical: 200.18 g/mol).

- Fluorescence spectroscopy to validate excitation/emission profiles (429 nm/518 nm) . Purity is assessed via HPLC with UV detection, ensuring no residual intermediates or solvents.

Q. What are the principal applications of QDA in analytical chemistry, and how is it utilized in fluorescence-based detection?

QDA serves as a fluorogenic reagent for ammonium nitrogen (NH₄⁺) detection in environmental samples. The method involves:

- Reaction with NH₄⁺-SO₃²⁻-Ca²⁺ complexes, forming a fluorescent product .

- Detection limits of 0.038 μmol/L (3σ) and 2.21% RSD for precision .

- Calibration curves spanning 0.1–10 μmol/L, validated using spiked water samples with recoveries of 89.8–93.7% .

| Parameter | Value | Reference |

|---|---|---|

| Excitation λ | 429 nm | |

| Emission λ | 518 nm | |

| LOD (3σ) | 0.038 μmol/L | |

| RSD (3.0 μmol/L) | 2.21% |

Advanced Research Questions

Q. How can researchers optimize QDA synthesis to improve yield and scalability for high-throughput applications?

Optimization strategies include:

- Catalyst screening : Testing alternatives to PTSA (e.g., Lewis acids) to enhance reaction rates .

- Solvent engineering : Evaluating polar aprotic solvents (e.g., acetonitrile) for better intermediate solubility.

- Flow chemistry : Transitioning from batch to continuous flow systems to improve reproducibility and scalability . Comparative studies of ozonolysis (as in quinoline derivatives ) vs. stepwise synthesis may identify cost-effective routes.

Q. What mechanistic insights explain QDA’s fluorescence response to ammonium, and how can kinetic studies refine detection protocols?

Proposed mechanisms involve:

- Formation of a Schiff base between QDA’s aldehydes and NH₄⁺-derived amines, stabilized by SO₃²⁻ and Ca²⁺ .

- Fluorescence quenching studies using Stern-Volmer analysis to identify interference from metal ions (e.g., Fe³⁺). Methodological refinements include:

- pH optimization (6.5–7.5) to balance reaction kinetics and fluorescence intensity.

- Time-resolved fluorescence to differentiate signal from background noise in complex matrices .

Q. How should researchers address inconsistencies in fluorescence signals when applying QDA to heterogeneous environmental samples?

Contradictory data may arise from:

- Matrix effects : Humic acids or suspended solids attenuate fluorescence. Pre-treatment steps (filtration, solid-phase extraction) are recommended .

- Interference ions : Competitive binding from Mg²⁺ or Cu²⁺ requires masking agents (e.g., EDTA) .

- Temperature sensitivity : Calibration under controlled lab conditions (25°C ± 1°C) minimizes drift .

Q. What computational or experimental approaches can elucidate QDA’s electronic structure and its role in fluorescence emission?

Advanced methodologies include:

- DFT calculations : Modeling HOMO-LUMO transitions to correlate electronic structure with emission wavelengths .

- Time-dependent fluorescence anisotropy : Assessing rotational diffusion to infer binding dynamics with NH₄⁺ complexes.

- X-ray crystallography : Resolving the crystal structure of QDA-reaction products to identify active sites .

Methodological Frameworks for Research Design

- Experimental Design : Align with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to ensure practical and impactful studies .

- Data Contradiction Analysis : Apply root-cause analysis (e.g., Ishikawa diagrams) to troubleshoot fluorescence inconsistencies, prioritizing variables like reagent purity and detector calibration .

- Ethical Compliance : Declare ethical approvals for environmental sampling and adhere to ISO/IEC 17025 for analytical validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.